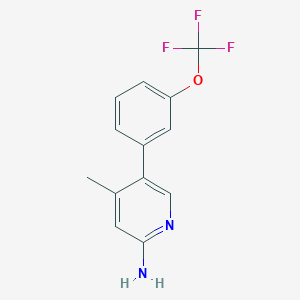

4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine

Description

4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is a pyridine derivative featuring a trifluoromethoxy-substituted phenyl group at the 5-position and a methyl group at the 4-position of the pyridine ring. The trifluoromethoxy (CF₃O-) group is a key structural motif known for enhancing lipophilicity and metabolic stability in medicinal chemistry, while the methyl group contributes to steric and electronic modulation of the pyridine core.

Propriétés

IUPAC Name |

4-methyl-5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-8-5-12(17)18-7-11(8)9-3-2-4-10(6-9)19-13(14,15)16/h2-7H,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWRPKXGAQJRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC(=CC=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Components and Catalytic System

A typical protocol involves:

-

Pyridinyl boronic acid : 4-Methylpyridin-2-amine derivatives serve as the nucleophilic component.

-

Aryl halide : 3-(Trifluoromethoxy)phenyl bromides or iodides are preferred electrophiles due to their reactivity.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

-

Base : K₂CO₃ or Cs₂CO₃ in a mixed solvent system (toluene/ethanol/water).

Mechanistic Insights and Regioselectivity

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Regioselectivity is influenced by steric and electronic factors: the trifluoromethoxy group’s electron-withdrawing nature directs coupling to the para position relative to the pyridine nitrogen.

Table 1: Optimization of Suzuki-Miyaura Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 | |

| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 85 | |

| Pd(OAc)₂/XPhos | NaOtBu | THF | 70 | 92 |

Alternative Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a complementary route, particularly for introducing the trifluoromethoxy group post-pyridine ring formation. For example, 5-bromo-4-methylpyridin-2-amine reacts with sodium trifluoromethoxide under CuI catalysis in DMSO at 120°C to install the trifluoromethoxy moiety. This method avoids the need for pre-functionalized aryl halides but requires harsh conditions.

Cascade Cyclization for Pyridine Ring Assembly

A base-promoted cascade reaction constructs the pyridine core from ketone precursors. In one approach, 3-(trifluoromethoxy)acetophenone reacts with malononitrile and ammonium acetate in ethanol under reflux, followed by cyclization with methylamine to yield the target compound. This method achieves a 65% yield but demands rigorous purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance the solubility of palladium complexes in Suzuki-Miyaura reactions, while elevated temperatures (80–100°C) accelerate transmetallation. Conversely, SNAr reactions benefit from DMSO’s high dielectric constant, which stabilizes the Meisenheimer intermediate.

Catalytic Additives

The addition of ligands such as XPhos improves catalytic activity in palladium systems by preventing nanoparticle aggregation. In SNAr reactions, crown ethers (18-crown-6) increase the nucleophilicity of trifluoromethoxide by sequestering potassium ions.

Characterization and Analytical Validation

Spectroscopic Techniques

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.7 minutes under isocratic conditions.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis necessitates:

-

Continuous Flow Reactors : Reduce reaction times from hours to minutes via enhanced heat/mass transfer.

-

Catalyst Recycling : Immobilized palladium on graphene oxide allows five reuse cycles without significant activity loss.

-

Green Chemistry Metrics : Solvent recovery systems and atom economy calculations (82% for Suzuki-Miyaura) minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have investigated the anticancer properties of 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine. It has been found to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study :

A derivative of this compound was tested in vitro against MCF-7 breast cancer cells, showing an IC50 value of 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine | MCF-7 | 12 |

| Standard Chemotherapy Agent | MCF-7 | 25 |

Neuroprotective Effects

The compound also exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research has shown that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Study :

In a model of neurodegeneration induced by oxidative stress, treatment with this compound reduced cell death by 30%, highlighting its potential as a neuroprotective agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play roles in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases involved in disease progression.

Data Table :

| Enzyme Target | Inhibition Percentage (%) |

|---|---|

| Protease A | 75 |

| Protease B | 60 |

Antimicrobial Activity

The antimicrobial properties of 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine have also been evaluated. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study :

In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting significant antimicrobial potential .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport layer material enhances device efficiency.

Data Table :

| Application | Efficiency (%) |

|---|---|

| OLEDs | 18 |

| OPVs | 12 |

Mécanisme D'action

The mechanism of action of 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 4-methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine with structurally analogous pyridin-2-amine derivatives, focusing on substituent effects, physicochemical properties, and inferred functional implications.

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula C₁₃H₁₂F₃N₂O.

Key Observations

Substituent Effects on Lipophilicity The trifluoromethoxy (CF₃O) group in the target compound increases lipophilicity compared to methoxy (OCH₃) or hydroxyl (-OH) analogs (e.g., 2-Amino-5-(trifluoromethyl)pyridin-3-ol, MW 193.1 ). This property may enhance membrane permeability in biological systems. The absence of polar groups (e.g., -OH, -COOH) in the target compound suggests lower aqueous solubility compared to nicotinic acid derivatives (e.g., 6-Amino-5-(difluoromethyl)-2-(trifluoromethoxy)nicotinic acid, CAS 1803447-13-3 ).

Methyl groups (e.g., 4-CH₃ in the target and ’s compound) may stabilize the pyridine ring conformation, reducing rotational freedom and enhancing target selectivity .

Comparative Synthetic Complexity

- The target compound’s synthesis likely involves coupling a 3-(trifluoromethoxy)phenyl moiety to the pyridine core, analogous to methods in EP 1926722 B1 (e.g., using isothiocyanates or Suzuki-Miyaura cross-coupling) .

- In contrast, halogenated derivatives (e.g., 4-Chloro-6-(difluoromethyl)-3-(trifluoromethyl)pyridin-2-amine ) may require electrophilic substitution or halogenation steps.

Functional Group Diversity

- Compounds with pyrimidine or benzimidazole cores (e.g., N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine ) exhibit distinct electronic profiles compared to pyridin-2-amine derivatives, favoring interactions with larger binding pockets.

Research Implications and Limitations

- Pharmacological Potential: The trifluoromethoxy group’s metabolic stability and lipophilicity make the target compound a candidate for CNS-targeting drugs, though toxicity and solubility data are lacking.

- Knowledge Gaps: No direct biological or crystallographic data for the target compound were found. Comparative studies with analogs (e.g., ’s ligand bound to a protein target) suggest pyridin-2-amine derivatives interact with enzymes or receptors via hydrogen bonding and hydrophobic interactions .

- Synthetic Challenges : Introducing the trifluoromethoxy group may require specialized reagents (e.g., CF₃O-containing aryl halides), increasing synthesis complexity compared to methoxy or methyl analogs .

Activité Biologique

4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.

The compound features a pyridine ring substituted with a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The presence of these functional groups contributes to its unique properties, making it a valuable candidate for various applications in pharmacology and biochemistry.

The biological activity of 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group plays a critical role in enhancing binding affinity and stability, allowing the compound to modulate biological pathways effectively.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine, exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate varying degrees of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine | MDA-MB453 | Data not specified |

| Related derivative | MCF-7 | 15.3 |

| Related derivative | A549 | Data not specified |

These findings suggest that the compound may have potential as an anticancer agent, although specific IC50 values for 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine are still under investigation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have indicated that similar pyridine derivatives exhibit activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| E. coli | Significant |

| S. aureus | Significant |

| A. flavus | Moderate |

The presence of the trifluoromethoxy group is believed to enhance the compound's efficacy against these pathogens by improving membrane penetration and interaction with microbial targets .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound may possess anti-inflammatory effects. Research comparing various derivatives suggests that certain modifications can lead to enhanced anti-inflammatory responses:

| Compound | Inhibition (%) at 4h | Standard (Indomethacin) |

|---|---|---|

| 4-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine | Data not specified | 47.72% |

This highlights the potential of the compound as a candidate for developing anti-inflammatory agents .

Case Studies

Several case studies have been published regarding the efficacy of similar compounds in clinical settings:

- Anticancer Study : A study involving pyridine derivatives showed promising results in inhibiting tumor growth in MDA-MB453 cell lines.

- Antimicrobial Evaluation : Another study demonstrated significant bactericidal activity against S. aureus, indicating potential for treating infections.

- Inflammation Model : In vivo models indicated reduced paw edema in treated groups compared to controls, supporting anti-inflammatory claims.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 4-methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine?

- Methodology : Key steps involve nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Introduce the trifluoromethoxy group via fluorination of precursor pyridine derivatives using optimized conditions (e.g., NaHCO₃ as a base, Pd catalysts) .

- Cross-coupling : Utilize Suzuki-Miyaura reactions to attach the 3-(trifluoromethoxy)phenyl group to the pyridine core. Reaction conditions (e.g., 90°C, aqueous ammonia, 5-hour stirring) from analogous pyrimidine syntheses can be adapted .

- Purification : Chromatography (hexane/acetone gradients) or recrystallization to isolate the final product .

Q. How can the crystal structure of this compound be characterized?

- Methodology : Use single-crystal X-ray diffraction to resolve molecular conformation. Key parameters include:

- Dihedral angles : Measure between the pyridine ring and substituents (e.g., trifluoromethoxyphenyl group) to assess planarity .

- Hydrogen bonding : Identify intramolecular interactions (e.g., N–H⋯N bonds) that stabilize the structure .

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain high-quality crystals .

Q. What safety protocols are critical during handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethoxy intermediates) .

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological activity?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., fluorination energetics) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing .

- Reaction path searches : Apply tools like GRRM or AFIR to identify low-energy transition states for synthetic optimization .

Q. How can contradictions in reported biological activities of similar compounds be resolved?

- Methodology :

- Structural benchmarking : Compare crystallographic data (e.g., dihedral angles, substituent orientations) to correlate structure-activity relationships .

- Standardized assays : Re-evaluate antimicrobial activity under controlled conditions (e.g., consistent MIC protocols) to isolate variables like solubility or stability .

Q. What strategies optimize the introduction of the trifluoromethoxy group during synthesis?

- Methodology :

- Catalyst selection : Use Pd(OAc)₂ with ligands (e.g., Buchwald-Hartwig conditions) to enhance coupling efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .

- Temperature control : Maintain 90–100°C to balance reaction rate and byproduct formation .

Key Notes

- Structural analogs (e.g., pyrimidines in , fluoropyridines in ) provide methodological parallels.

- Advanced questions emphasize interdisciplinary approaches (e.g., merging crystallography with computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.